molecular formula C11H15NOS B2676587 (2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine CAS No. 1240895-96-8

(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine

Cat. No.: B2676587
CAS No.: 1240895-96-8
M. Wt: 209.31
InChI Key: JUSSCEQQYJUAIV-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine is an organic compound that features a combination of functional groups including a methoxyethyl group, a prop-2-yn-1-yl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the appropriate thiophene derivative and introduce the methoxyethyl and prop-2-yn-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophen-2-ylmethyl group in (2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-6-12(7-8-13-2)10-11-5-4-9-14-11/h1,4-5,9H,6-8,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSSCEQQYJUAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC#C)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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